![molecular formula C22H17BrN2O2S B302426 3-Benzyl-2-(benzylimino)-5-[(5-bromo-2-furyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B302426.png)
3-Benzyl-2-(benzylimino)-5-[(5-bromo-2-furyl)methylene]-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-2-(benzylimino)-5-[(5-bromo-2-furyl)methylene]-1,3-thiazolidin-4-one is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazolidinone derivative that exhibits a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 3-Benzyl-2-(benzylimino)-5-[(5-bromo-2-furyl)methylene]-1,3-thiazolidin-4-one is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with various cellular targets. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the Akt/mTOR signaling pathway. In influenza virus-infected cells, this compound inhibits the viral RNA polymerase, thereby preventing the replication of the virus. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway.
Biochemical and Physiological Effects:
3-Benzyl-2-(benzylimino)-5-[(5-bromo-2-furyl)methylene]-1,3-thiazolidin-4-one has been found to exhibit various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the Akt/mTOR signaling pathway. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In influenza virus-infected cells, this compound inhibits the replication of the virus by targeting the viral RNA polymerase. Furthermore, this compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Benzyl-2-(benzylimino)-5-[(5-bromo-2-furyl)methylene]-1,3-thiazolidin-4-one in lab experiments include its wide range of biological activities and its potential applications in various fields, including cancer research, antiviral research, and anti-inflammatory research. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research of 3-Benzyl-2-(benzylimino)-5-[(5-bromo-2-furyl)methylene]-1,3-thiazolidin-4-one. One direction is to further investigate the mechanism of action of this compound and identify its cellular targets. Another direction is to optimize the synthesis method to increase the yield of the product. Furthermore, this compound can be modified to improve its solubility and reduce its toxicity. In addition, the potential applications of this compound in other fields such as neurodegenerative diseases and cardiovascular diseases can be explored.
Méthodes De Synthèse
The synthesis of 3-Benzyl-2-(benzylimino)-5-[(5-bromo-2-furyl)methylene]-1,3-thiazolidin-4-one can be achieved through a multi-step process. The starting materials for the synthesis are benzylamine, benzaldehyde, 5-bromo-2-furfural, and thiourea. These compounds are reacted in the presence of a catalytic amount of acetic acid to form the final product. The yield of the product can be optimized by controlling the reaction conditions such as temperature, time, and reactant ratio.
Applications De Recherche Scientifique
3-Benzyl-2-(benzylimino)-5-[(5-bromo-2-furyl)methylene]-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields. In cancer research, this compound has shown promising results as an anticancer agent by inducing apoptosis in cancer cells. It has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been studied for its antiviral properties, particularly against the influenza virus. It has been shown to inhibit the replication of the virus by targeting the viral RNA polymerase. Furthermore, this compound has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Nom du produit |
3-Benzyl-2-(benzylimino)-5-[(5-bromo-2-furyl)methylene]-1,3-thiazolidin-4-one |
|---|---|
Formule moléculaire |
C22H17BrN2O2S |
Poids moléculaire |
453.4 g/mol |
Nom IUPAC |
(5Z)-3-benzyl-2-benzylimino-5-[(5-bromofuran-2-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H17BrN2O2S/c23-20-12-11-18(27-20)13-19-21(26)25(15-17-9-5-2-6-10-17)22(28-19)24-14-16-7-3-1-4-8-16/h1-13H,14-15H2/b19-13-,24-22? |
Clé InChI |
VDXGLLQMTJPFRO-GIFQUSADSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CN=C2N(C(=O)/C(=C/C3=CC=C(O3)Br)/S2)CC4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)CN=C2N(C(=O)C(=CC3=CC=C(O3)Br)S2)CC4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)CN=C2N(C(=O)C(=CC3=CC=C(O3)Br)S2)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-chloro-3-(5-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302345.png)
![3-chloro-N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide](/img/structure/B302346.png)
![methyl 2-chloro-4-{5-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate](/img/structure/B302349.png)
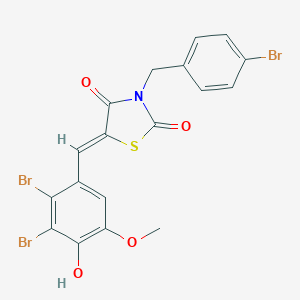
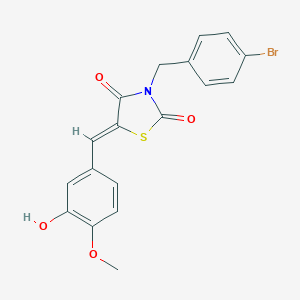
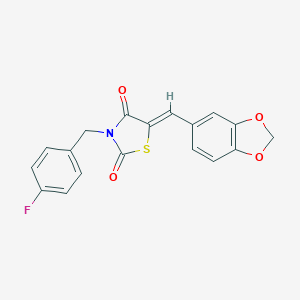
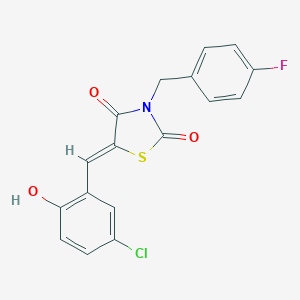

![5-[4-(Allyloxy)-3,5-dibromobenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302359.png)
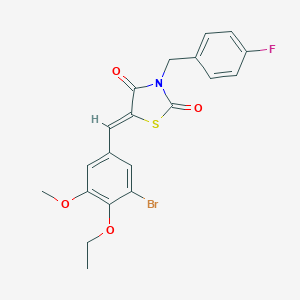
![5-[4-(Allyloxy)-3-ethoxy-5-iodobenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302361.png)
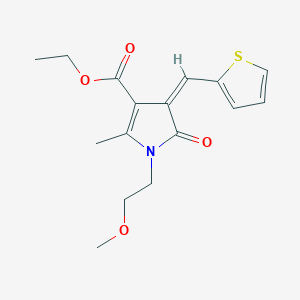
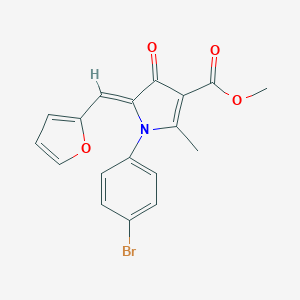
![N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide](/img/structure/B302365.png)